Cas no 868967-80-0 (N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a triazolopyridazine core linked to a chlorophenylmethylacetamide moiety via a thioether bridge. This molecule exhibits potential as a key intermediate or active pharmaceutical ingredient (API) due to its fused triazole-pyridazine system, which is known to confer bioactivity in medicinal chemistry applications. The presence of the pyridinyl and chlorophenyl groups enhances its binding affinity in target interactions, while the sulfanylacetamide linker provides structural versatility for further derivatization. Its well-defined synthetic route and high purity make it suitable for research in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's stability and solubility profile further support its utility in experimental and industrial settings.
N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure
868967-80-0 structure
Product name:N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
CAS No:868967-80-0
MF:C19H15ClN6OS
MW:410.88000035286
CID:6220206
PubChem ID:7190509

N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
    • F1835-0184
    • N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
    • AKOS024612725
    • N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
    • AB00676303-01
    • N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • 868967-80-0
    • Inchi: 1S/C19H15ClN6OS/c20-14-6-2-1-5-13(14)11-22-17(27)12-28-18-9-8-16-23-24-19(26(16)25-18)15-7-3-4-10-21-15/h1-10H,11-12H2,(H,22,27)
    • InChI Key: JEBDDUSWMLIXIC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNC(CSC1C=CC2=NN=C(C3C=CC=CN=3)N2N=1)=O

Computed Properties

  • Exact Mass: 410.0716580g/mol
  • Monoisotopic Mass: 410.0716580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 110Ų

N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1835-0184-10mg
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1835-0184-2mg
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1835-0184-20μmol
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1835-0184-3mg
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1835-0184-5μmol
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1835-0184-5mg
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1835-0184-20mg
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1835-0184-2μmol
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1835-0184-1mg
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1835-0184-4mg
N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-80-0 90%+
4mg
$66.0 2023-05-17

Additional information on N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

Introduction to N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS No. 868967-80-0)

N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 868967-80-0, represents a confluence of advanced heterocyclic chemistry and medicinal innovation. The presence of multiple heterocyclic rings, including a pyridazine and a triazolopyridazine moiety, suggests potential biological activity that is currently under extensive investigation.

The compound's structure is characterized by a 2-chlorophenylmethyl group attached to an acetamide moiety, which is further linked to a pyridazine ring substituted with a sulfanyl group at the 6-position. This sulfanyl group is connected to a triazolopyridazine ring system, which includes a pyridin-2-yl substituent. The intricate arrangement of these functional groups provides a unique chemical profile that may contribute to its pharmacological properties.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The triazolopyridazine scaffold, in particular, has shown promise in various pharmacological assays due to its ability to interact with multiple biological targets. Studies have indicated that such structures can exhibit anti-inflammatory, antimicrobial, and even anticancer properties. The incorporation of a 2-chlorophenylmethyl group into this framework may enhance binding affinity and selectivity, making it an attractive candidate for further medicinal chemistry exploration.

The sulfanyl group at the 6-position of the pyridazine ring adds another layer of complexity to the compound's chemical behavior. Sulfanyl-containing compounds are known for their diverse biological activities, often serving as key intermediates in drug development. The sulfanyl group can participate in hydrogen bonding interactions and may influence the compound's solubility and metabolic stability. These factors are crucial in determining the compound's overall pharmacokinetic profile and therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy. Molecular modeling studies on N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide have suggested potential interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary docking studies have indicated that this compound may bind to certain kinases and transcription factors, which are implicated in cancer progression and inflammation.

The pyridin-2-yl substituent in the triazolopyridazine ring system is another critical feature that may contribute to the compound's biological activity. Pyridine derivatives are well-documented for their role in drug development, with many approved medications containing pyridine moieties. The presence of this substituent may enhance the compound's ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic properties of the pyridin-2-yl group can influence the reactivity of adjacent functional groups, potentially affecting the compound's metabolic fate.

In vitro studies have begun to unravel the pharmacological potential of N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide. Initial assays have shown promising results in terms of inhibitory activity against certain enzymes associated with inflammatory diseases. The compound's ability to modulate these enzymatic pathways could lead to the development of novel therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework. These synthetic strategies highlight the ingenuity required in modern drug discovery and development.

The chemical properties of N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide also make it an interesting subject for further chemical investigation. Researchers are exploring various derivatives of this compound to optimize its pharmacological properties. By modifying specific functional groups or introducing new substituents, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile.

The future prospects for this compound are promising. As our understanding of biological pathways continues to grow, so does the demand for innovative therapeutic agents. N-(2-chlorophenyl)methyl-2-{3-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide stands out as a versatile scaffold that could lead to breakthroughs in drug development. Ongoing research will likely uncover new applications for this compound and its derivatives in treating various diseases.

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